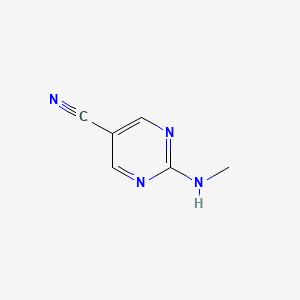

2-(Methylamino)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-8-6-9-3-5(2-7)4-10-6/h3-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZXXEZSKWAWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methylamino Pyrimidine 5 Carbonitrile and Its Analogues

Historical and Foundational Synthetic Routes to Pyrimidine-5-carbonitrile Cores

The construction of the pyrimidine-5-carbonitrile core has its roots in classical condensation reactions. Historically, the synthesis of pyrimidines often involved the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines. One of the foundational methods for preparing the pyrimidine (B1678525) ring is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). While the classical Biginelli reaction does not directly yield a 5-carbonitrile substituent, variations and adaptations of multicomponent reactions have been pivotal.

Early syntheses of pyrimidine-5-carbonitriles often relied on the condensation of α,β-unsaturated carbonyl compounds with amidines. For instance, the reaction of ethoxymethylenemalononitrile (B14416) with an amidine hydrochloride in the presence of a base like sodium ethoxide has been a common strategy. These early methods, though effective, often required harsh reaction conditions, stoichiometric amounts of reagents, and sometimes resulted in modest yields and purification challenges.

A significant historical approach involves the construction of the pyrimidine ring from acyclic precursors. For example, the reaction of malononitrile (B47326) with various reagents has been extensively explored. A documented one-pot synthesis of pyrimidine-5-carbonitrile derivatives involves the reaction of an aromatic aldehyde, malononitrile, and urea or thiourea (B124793). ias.ac.in These methods laid the groundwork for the development of more efficient and versatile synthetic protocols.

Modern Approaches for the Introduction of the Pyrimidine-5-carbonitrile Moiety

Modern synthetic chemistry has ushered in a new era of efficiency and sustainability in the synthesis of the pyrimidine-5-carbonitrile moiety. Contemporary methods often focus on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.

One-pot, three-component reactions remain a cornerstone of modern pyrimidine synthesis. For instance, the reaction of an aldehyde, malononitrile, and a suitable amidine or guanidine (B92328) derivative can be catalyzed by a variety of agents to afford highly substituted pyrimidine-5-carbonitriles. ias.ac.in The choice of catalyst is crucial and can range from simple acids and bases to more sophisticated organocatalysts and metal complexes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. ias.ac.in Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of pyrimidine derivatives. researchgate.net

The following table summarizes some modern approaches to the synthesis of the pyrimidine-5-carbonitrile core:

| Starting Materials | Catalyst/Conditions | Key Features |

| Aldehyde, Malononitrile, Urea/Thiourea | Ammonium (B1175870) chloride, solvent-free, 110°C | Simple, inexpensive, and eco-friendly one-pot synthesis. ias.ac.in |

| Aldehyde, Malononitrile, Benzamidine HCl | Magnetic nano Fe3O4 particles, solvent-free | Utilizes a recyclable magnetic nanocatalyst. rsc.org |

| Benzaldehyde, Ethyl Cyanoacetate, Thiourea | Alkaline media | Classical cyclocondensation to form a 2-mercaptopyrimidine (B73435) precursor. rsc.org |

Specific Procedures for Incorporating the 2-(Methylamino) Substituent

The introduction of the 2-(methylamino) group onto the pyrimidine-5-carbonitrile core is typically achieved through nucleophilic aromatic substitution (SNAr). This strategy involves a precursor pyrimidine ring bearing a suitable leaving group at the C-2 position, which is subsequently displaced by methylamine (B109427).

Common leaving groups employed for this purpose include chloro and methylthio (-SMe) groups. The general synthetic sequence often involves two key steps:

Synthesis of a 2-substituted pyrimidine-5-carbonitrile precursor: This involves the cyclization reactions mentioned previously, using starting materials that install a leaving group at the C-2 position. For example, using S-methylisothiourea in a multicomponent reaction can directly yield a 2-(methylthio)pyrimidine (B2922345) derivative. nih.gov Alternatively, a 2-hydroxypyrimidine (B189755) can be converted to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl3). nih.govorgsyn.org

Nucleophilic substitution with methylamine: The 2-chloro or 2-methylthio pyrimidine-5-carbonitrile is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient C-2 position of the pyrimidine ring and displacing the leaving group. This reaction is often carried out in a suitable solvent, and a base may be added to facilitate the reaction.

A specific example involves the synthesis of 2-(arylamino)-pyrimidine-5-carbonitrile derivatives, where a 2-(methylthio)pyrimidine is reacted with various aromatic amines in the presence of a base like cesium carbonate. researchgate.net A similar approach can be readily adapted for the reaction with methylamine. The reaction of 2-chloropyrimidines with various amines, including primary and secondary amines, is also a well-established method. researchgate.net

The table below illustrates the common strategies for introducing the 2-amino functionality:

| Precursor | Reagent | Conditions | Product |

| 2-Chloropyrimidine-5-carbonitrile | Methylamine | Solvent (e.g., ethanol), optional base | 2-(Methylamino)pyrimidine-5-carbonitrile |

| 2-(Methylthio)pyrimidine-5-carbonitrile | Methylamine | Solvent (e.g., DMF), base (e.g., Cs2CO3) | This compound |

Catalytic Systems and Their Role in Synthetic Transformations

Catalysis plays a pivotal role in the synthesis of pyrimidine-5-carbonitrile and its analogues, offering advantages in terms of reaction rates, yields, and selectivity. nih.gov A wide array of catalytic systems have been developed, ranging from simple inorganic catalysts to complex organometallic and biocatalysts.

In the construction of the pyrimidine core, both acid and base catalysts are commonly employed. For instance, ammonium chloride has been used as an inexpensive and efficient catalyst for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. ias.ac.in Lewis acids, such as zinc bromide (ZnBr2), have also been shown to catalyze the [5+1] annulation of enamidines to form polysubstituted pyrimidines. reddit.com

In recent years, heterogeneous catalysts have gained significant attention due to their ease of separation and recyclability. Magnetic nanoparticles, such as Fe3O4, have been utilized as catalysts in the solvent-free synthesis of pyrimidine derivatives. rsc.org A robust and reusable solid acid biocatalyst derived from bone char modified with chlorosulfonic acid has been reported for the efficient synthesis of pyrimidine-5-carbonitrile derivatives. lookchem.com

For the introduction of the 2-amino substituent via cross-coupling reactions, palladium-based catalysts are often employed, particularly for less reactive amines. The use of dialkylbiarylphosphine ligands in conjunction with a palladium source can facilitate the amination of 2-chloropyrimidines with aryl- and heteroarylamines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols (e.g., Solvent-Free Techniques)

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrimidine derivatives, aiming to minimize environmental impact and enhance sustainability. researchgate.net Key strategies include the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and the development of catalytic and solvent-free methods.

Solvent-free, or neat, reactions are particularly attractive as they eliminate the need for potentially hazardous and volatile organic solvents, reduce waste, and can lead to simpler work-up procedures. The synthesis of pyrimidine-5-carbonitrile derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. ias.ac.in For example, a solvent-free protocol has been designed for the synthesis of certain pyrimidine-5-carbonitrile derivatives by grinding the reagents together at room temperature followed by fusion at an elevated temperature. nih.govcas.cn

The use of water as a green solvent is another important aspect of sustainable pyrimidine synthesis. Water is non-toxic, non-flammable, and readily available. Several synthetic procedures for pyrimidines have been developed in aqueous media.

Furthermore, the development of reusable catalysts, such as the aforementioned bone char-derived catalyst and magnetic nanoparticles, aligns with the principles of green chemistry by reducing catalyst waste and cost. rsc.orglookchem.com These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity.

Chemo- and Regioselective Synthesis Strategies for Substituted Pyrimidines

Chemo- and regioselectivity are critical considerations in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present in the starting materials or intermediates. The ability to control the position of substitution on the pyrimidine ring is essential for accessing specific isomers with desired biological activities.

In the context of this compound synthesis, regioselectivity is paramount when starting from a di- or tri-substituted pyrimidine precursor. For example, in polychloropyrimidines, the different chlorine atoms exhibit varying degrees of reactivity towards nucleophilic substitution. The C-4 and C-6 positions are generally more reactive than the C-2 position towards SNAr reactions due to greater activation by the ring nitrogen atoms.

However, strategies have been developed to achieve regioselective 2-amination. One approach involves the use of palladium catalysts with specific phosphine (B1218219) ligands, which can favor substitution at the C-2 position. nih.gov Another strategy is to modulate the electronic properties of the pyrimidine ring. For instance, using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine has been shown to favor amination at the C-2 position under non-catalyzed SNAr conditions with nucleophilic dialkylamines. nih.govlookchem.com

For more challenging substrates, a 2-chloro-4-thiomethoxy analogue can be employed. The thiomethoxy group is less readily displaced than the chloro group, thus directing nucleophilic attack to the C-2 position to exclusively yield the 2-aminated product. nih.gov The choice of solvent and base can also influence the regioselectivity of these reactions.

Chemical Reactivity and Mechanistic Investigations of 2 Methylamino Pyrimidine 5 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the reactivity is significantly modulated by the attached functional groups. The 2-methylamino group, being an electron-donating group, increases the electron density of the ring, particularly at the C4 and C6 positions, potentially facilitating electrophilic attack. Conversely, the 5-cyano group is strongly electron-withdrawing, further deactivating the ring towards electrophiles but activating it for nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidine systems, especially when a good leaving group is present on the ring. For instance, studies on related 2-chloropyrimidines have demonstrated that the halogen atom can be readily displaced by various nucleophiles. zenodo.org The kinetics of these substitutions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org In the context of 2-(methylamino)pyrimidine-5-carbonitrile derivatives, a halogen placed at the 4- or 6-position would be highly activated towards displacement by nucleophiles due to the combined electron-withdrawing effects of the ring nitrogens and the 5-cyano group. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown that the C4-chloro substituent is readily replaced by nucleophiles like dimethylamine (B145610) and sodium phenoxide. rsc.org

While less common, electrophilic substitution can be directed by the activating methylamino group. In some cases, pyrimidine derivatives can act as electrophiles themselves. For example, a proposed mechanism for the annulation of perimidines involves an electrophilic aromatic substitution-type reaction where a protonated 5-alkynylpyrimidine acts as the electrophile, attacking an electron-rich position on another ring system. mdpi.com

Transformations Involving the Exocyclic Methylamino Group

The exocyclic methylamino group at the C2 position serves as a key handle for synthetic modification. It can act as a nucleophile, allowing for further functionalization. A notable transformation is its use as a linker in the synthesis of more complex molecules. For example, derivatives have been synthesized through the condensation of the pyrimidine core with compounds like 2-(chloromethyl)-1H-benzo[d]imidazole, where the reaction occurs at the methylamino group. nih.gov

In related pyrimidine systems, the reactivity of the C2 substituent is well-established. For instance, a 2-(methylthio) group can be displaced by various aromatic amines to form 2-(arylamino)pyrimidine derivatives, highlighting the lability of substituents at this position and the utility of nucleophilic substitution to modify the exocyclic group. researchgate.net Furthermore, complex intramolecular rearrangements involving N-substituted pyrimidinyl aminoacetates can lead to the formation of 4-methylamino-5-nitrosopyrimidines, demonstrating that the exocyclic amino moiety can participate in and direct significant structural changes of the heterocyclic core. researchgate.net

| Reactant | Reagent/Conditions | Product Type | Reference |

| 2-(Methylamino)pyrimidine derivative | 2-(Chloromethyl)-1H-benzo[d]imidazole / Solvent-free fusion | C2-Methylamino linked benzimidazole (B57391) derivative | nih.gov |

| 4-(Aryl)-2-(methylthio)-pyrimidine derivative | Aromatic amines / Ethanol (B145695) | 2-(Arylamino)-4-(aryl)-pyrimidine derivative | researchgate.net |

| N-Methyl-N-(5-nitro-4-pyrimidinyl)aminoacetate | Sodium alkoxides | 4-Methylamino-5-nitrosopyrimidine | researchgate.net |

Chemical Conversions and Derivatizations of the Nitrile Functional Group

The nitrile group at the C5 position is a versatile functional group that can be converted into a variety of other functionalities. wikipedia.org Its electrophilic carbon atom is susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. wikipedia.org A direct conversion of pyrimidine-5-carbonitrile to pyrimidine-5-carboxamide has been achieved using concentrated sulfuric acid. ias.ac.in This transformation is a key step in modifying the electronic properties and biological activity of the pyrimidine scaffold.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org The resulting primary amine offers another site for synthetic diversification.

Reaction with Organometallic Reagents: Grignard reagents can react with the nitrile group to form ketones after an aqueous workup. libretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then hydrolyzed. libretexts.org

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₂SO₄ (conc.) | Carboxamide (-CONH₂) | ias.ac.in |

| Hydrolysis | Acid or Base (prolonged) | Carboxylic Acid (-COOH) | wikipedia.org |

| Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) | libretexts.orglibretexts.org |

| Addition | Grignard Reagent (R-MgX) then H₃O⁺ | Ketone (-C(O)R) | libretexts.org |

Cycloaddition Reactions and Annulation Strategies Utilizing the Pyrimidine Scaffold

The pyrimidine ring and its substituents can participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems. While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of related pyrimidines provides insight into potential strategies.

Annulation reactions involving the C5 position of the pyrimidine ring are known. A notable example is the Brønsted acid-assisted cascade annulation of 1H-perimidines with 5-alkynylpyrimidines. mdpi.com In this process, the pyrimidine derivative acts as the electrophilic component that leads to the formation of polycyclic structures like 1,3-diazopyrenes. mdpi.com This strategy suggests that the C4-C5 bond of the this compound scaffold could potentially act as a dienophile or participate in other pericyclic reactions, especially if the nitrile group is transformed into another functionality. The synthesis of pyrimidines itself can involve cycloaddition reactions, such as the reaction between 1,2,3-triazines and amidines, underscoring the role of such reactions in heterocyclic chemistry. nih.gov

Rearrangement Reactions and Tautomerism Studies

Pyrimidine derivatives are known to undergo various rearrangement reactions, often under acidic or basic conditions. These transformations can lead to significant changes in the heterocyclic core. For instance, dihydroquinazolino[6,7,8-gh]perimidines, formed from the reaction of perimidines and 5-alkynylpyrimidines, are unstable under strongly acidic conditions and can undergo unusual rearrangements to form 7-formyl-1,3-diazopyrenes. mdpi.com Another documented rearrangement involves the conversion of N-methyl-N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 6-substituted-4-methylamino-5-nitrosopyrimidines or 9-methylpurin-8-ones, depending on the substituents. researchgate.net

Tautomerism is an important consideration for this compound. Like other 2-aminopyrimidines, it can potentially exist in two tautomeric forms: the amino form and the imino form.

Amino form: this compound

Imino form: 2-(Methylimino)-1,2-dihydropyrimidine-5-carbonitrile

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The predominance of one tautomer over the other can have a significant impact on the compound's reactivity and biological interactions.

Exploration of Reaction Mechanisms Through Experimental and Computational Approaches

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of experimental and computational methods is typically employed for such investigations.

Experimental Approaches: Kinetic studies are a powerful tool for elucidating reaction mechanisms. For example, the nucleophilic substitution reactions on 2-chloropyrimidine (B141910) were determined to follow second-order kinetics, providing evidence for a bimolecular mechanism. zenodo.org Careful analysis of reaction intermediates and byproducts can also provide mechanistic clues.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to explore reaction pathways. These methods can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of activation barriers and reaction thermodynamics. For instance, computational studies have been used to explore the addition mechanisms between pyrimidine-type radicals and deoxyguanosines, clarifying the influence of DNA sequence on the reaction's favorability. nih.gov Similarly, proposed mechanisms for complex cascade reactions, like the formation of diazopyrenes from alkynylpyrimidines, are often supported by computational modeling of proposed intermediates such as sigma-complexes. mdpi.com These approaches could be applied to study the tautomeric equilibrium, the regioselectivity of substitution reactions, and the pathways of rearrangements for this compound.

An extensive body of research has been dedicated to the design and synthesis of derivatives and structurally related analogues of this compound. These efforts are driven by the quest for novel compounds with enhanced biological activities. This article delves into the core principles guiding the rational design of these derivatives, systematic structural modifications, and the investigation of their structure-activity relationships.

Applications in Medicinal Chemistry

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is implicated in a variety of diseases, including cancer. The pyrimidine (B1678525) ring is a well-established "hinge-binding" motif, meaning it can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 2-(methylamino) group can further enhance this binding interaction. Consequently, the this compound core is frequently employed as a starting point for the synthesis of potent and selective kinase inhibitors.

Examples of Kinase Targets and Derivative Efficacy

Derivatives of this compound have been investigated as inhibitors of a range of kinases. The table below provides examples of kinase targets and the reported efficacy of some closely related derivatives. It is important to note that these are not the IC₅₀ values for this compound itself, but for more complex molecules that incorporate this core structure.

| Kinase Target | Derivative Type | Reported IC₅₀ (nM) |

| EGFR | Substituted 2-anilinopyrimidine-5-carbonitriles | 68 - 85 |

| VEGFR-2 | Pyrimidine-5-carbonitrile derivatives | 1,140 - 10,330 |

| CDK4 | Pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | Potent inhibition observed |

| CDK9 | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | 7 |

Data is sourced from various medicinal chemistry research articles. nih.govchemscene.comresearchgate.net

These examples highlight the versatility of the this compound scaffold in generating inhibitors for different kinase families. The specific substitutions on the core structure are critical for achieving high potency and selectivity for a particular kinase target.

Advanced Spectroscopic and Structural Characterization of 2 Methylamino Pyrimidine 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural and Conformational Assignment

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(Methylamino)pyrimidine-5-carbonitrile in solution.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to confirm the number of distinct proton environments in the molecule. Key signals would include two singlets for the non-equivalent pyrimidine (B1678525) ring protons (H4/H6), a signal for the N-H proton of the methylamino group, and a signal for the methyl group protons. The integration of these signals would correspond to the number of protons in each environment (1H, 1H, 1H, and 3H, respectively). The chemical shifts (δ) would provide insight into the electronic environment of each proton. For instance, the pyrimidine protons would appear in the aromatic region, shifted downfield due to the electron-withdrawing effects of the ring nitrogen atoms and the nitrile group.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon atoms. For the expected C₂-symmetric structure, six distinct carbon signals would be anticipated: two for the pyrimidine ring CH carbons, two for the quaternary pyrimidine carbons (C2 and C5), one for the nitrile carbon, and one for the methyl carbon. The chemical shifts would be characteristic of their bonding and electronic environment, with the nitrile carbon appearing significantly downfield.

2D NMR Spectroscopy : Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the methyl protons to the C2 carbon of the pyrimidine ring.

Interactive Data Table: Predicted NMR Assignments for this compound Note: The following chemical shifts are estimates based on related structures and require experimental verification.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| -CH₃ | ~3.1 | ~28 | C2 |

| -NH | ~7.5 (broad) | - | C2 |

| Pyrimidine H4/H6 | ~8.5 - 8.8 | ~158-160 | C2, C5, C≡N |

| Pyrimidine C2 | - | ~163 | Methyl Protons, NH Proton |

| Pyrimidine C5 | - | ~95 | Pyrimidine Protons |

| C≡N | - | ~117 | Pyrimidine Protons |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. ias.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound would display characteristic absorption bands. A sharp, intense band around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. nih.gov The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic methyl group would be observed just above and below 3000 cm⁻¹, respectively. The region from 1500-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations of the pyrimidine ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. cornell.edu The nitrile stretch is typically a strong and sharp band in Raman spectra. The symmetric breathing modes of the pyrimidine ring, which may be weak in the FTIR spectrum, are often prominent in the Raman spectrum. As a non-destructive technique requiring minimal sample preparation, it is well-suited for analyzing solid samples of the compound.

Interactive Data Table: Characteristic Vibrational Frequencies Note: These are expected frequency ranges and require experimental verification.

| Functional Group | Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Moderate |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |

| C=N / C=C | Ring Stretch | 1500 - 1650 | Strong |

| C-N | Stretch | 1250 - 1350 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation patterns. aist.go.jpnih.gov For this compound (C₆H₆N₄), the calculated monoisotopic mass is 134.0601 Da. HRMS analysis, using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z value extremely close to 135.0679. aist.go.jp The high mass accuracy (typically within 5 ppm) allows for the unambiguous confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural information. Plausible fragmentation pathways for the [M+H]⁺ ion could include the loss of a methyl radical (•CH₃), the loss of hydrogen cyanide (HCN) from the pyrimidine ring, or cleavage of the exocyclic C-N bond. Analyzing these fragment ions helps to piece together the molecular structure, confirming the connectivity of the methylamino group and the nitrile group to the pyrimidine core.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would confirm the planarity of the pyrimidine ring. It would also reveal the conformation of the methylamino substituent relative to the ring. Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. It is plausible that intermolecular hydrogen bonds would form between the N-H of the methylamino group of one molecule and a nitrogen atom of the pyrimidine ring or the nitrile group of a neighboring molecule. These interactions are fundamental to understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption maxima (λmax) characteristic of its electronic structure.

The pyrimidine ring, being an aromatic and conjugated system, will give rise to π → π* transitions. The presence of the electron-donating methylamino group and the electron-withdrawing nitrile group, both in conjugation with the ring, would influence the energy of these transitions and thus the position of the absorption bands. The lone pair of electrons on the amino nitrogen could also participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. Analysis of the λmax values and molar absorptivity coefficients (ε) provides valuable information about the extent of conjugation within the molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of pyrimidine-5-carbonitrile derivatives. These methods are used to determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are essential for understanding the molecule's stability and reaction mechanisms. researchgate.netmdpi.com

Studies on related pyrimidine structures using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been performed to calculate various electronic and reactivity parameters. ijcce.ac.irijcce.ac.ir The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen or sulfur atoms of substituents are often identified as regions of negative potential, indicating they are likely sites for electrophilic attack. mdpi.com

Table 1: Representative Electronic Properties of Pyrimidine Derivatives Calculated by DFT

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.0 to -7.0 eV | mdpi.comijcce.ac.ir |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.5 to -2.5 eV | mdpi.comijcce.ac.ir |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3.6 to 4.5 eV | mdpi.comijcce.ac.ir |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 7.0 Debye | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 1.8 to 2.25 eV | researchgate.net |

| Electronegativity (χ) | Power of an atom to attract electrons to itself. | 3.75 to 4.75 eV | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are employed to study the flexibility of the this compound scaffold and its dynamic behavior over time, especially when interacting with a biological target. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of particles change. mdpi.com

In the context of drug design, MD simulations are often performed on ligand-protein complexes to assess their stability. nih.gov For instance, a 100-nanosecond MD simulation was conducted on a complex of a pyrimidine-5-carbonitrile derivative with the VEGFR-2 enzyme. nih.gov Key parameters analyzed during such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, helping to identify flexible regions of the protein.

Solvent Accessible Surface Area (SASA): SASA calculations are used to analyze conformational changes that occur during the interaction between the ligand and the protein. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation, as these interactions are crucial for the stability of the complex. nih.gov

These simulations can confirm whether a binding pose predicted by molecular docking is stable and can reveal important dynamic interactions, such as the role of water molecules in the binding site, that are not captured by static docking models. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which serve as a powerful tool for structural elucidation. DFT methods can accurately calculate the vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

The theoretical vibrational spectra are often calculated at the B3LYP level of theory. researchgate.net The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations of the theoretical model, leading to a good correlation with experimental data. nih.gov For pyrimidine-5-carbonitrile derivatives, characteristic IR peaks include the C≡N stretch of the nitrile group (around 2220 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (1500-1600 cm⁻¹), and N-H stretching vibrations. nih.govmdpi.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. nih.gov The calculated values are compared to experimental spectra to confirm the proposed molecular structure. nih.govnih.govnih.gov The correlation between theoretical and experimental chemical shifts is often linear and highly accurate, aiding in the precise assignment of signals. researchgate.net

Table 2: Comparison of Typical Experimental and Calculated Spectroscopic Data for the Pyrimidine-5-Carbonitrile Scaffold

| Parameter | Functional Group | Experimental Range | Calculation Method | Reference |

|---|---|---|---|---|

| IR Frequency (cm⁻¹) | Nitrile (C≡N) | 2216 - 2230 | DFT/B3LYP | nih.govmdpi.com |

| IR Frequency (cm⁻¹) | Pyrimidine Ring (C=N, C=C) | 1570 - 1622 | DFT/B3LYP | nih.govias.ac.in |

| ¹H NMR (ppm) | Pyrimidine H-5 | 7.26 - 7.60 | GIAO | semanticscholar.org |

| ¹H NMR (ppm) | Amino N-H | 5.07 - 6.26 | GIAO | nih.govsemanticscholar.org |

| ¹³C NMR (ppm) | Methylamino Carbon | ~60 | GIAO | nih.gov |

| ¹³C NMR (ppm) | Pyrimidine Ring Carbons | 105 - 163 | GIAO | nih.gov |

Molecular Docking Simulations for Ligand-Target Recognition Studies (e.g., enzyme active sites, receptor binding pockets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. sifisheriessciences.com This method is instrumental in structure-based drug design, helping to understand the binding mode and affinity of potential drug candidates. Numerous studies have employed molecular docking to investigate pyrimidine-5-carbonitrile derivatives as inhibitors of various protein kinases and enzymes involved in cancer and inflammation. rsc.orgrsc.orgnih.gov

The process involves preparing the 3D structures of both the protein target (often obtained from the Protein Data Bank, PDB) and the ligand. The docking algorithm then samples a large number of possible conformations of the ligand within the active site of the protein, scoring each pose based on a force field. The resulting docking score provides an estimate of the binding affinity.

Derivatives of the pyrimidine-5-carbonitrile scaffold have been docked into the active sites of several key therapeutic targets, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor is a strategy for blocking angiogenesis in tumors. nih.govresearchgate.net

EGFR (Epidermal Growth Factor Receptor): A well-known target in cancer therapy, including its mutated forms like EGFRT790M. rsc.orgrsc.org

COX-2 (Cyclooxygenase-2): An enzyme involved in inflammation and cancer progression. nih.govresearchgate.net

DHFR (Dihydrofolate Reductase): A target for antimicrobial and anticancer agents. researchgate.net

These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the active site of protein kinases. nih.govrsc.org

Table 3: Summary of Molecular Docking Studies on Pyrimidine-5-Carbonitrile Derivatives

| Target Protein | PDB ID | Example Ligand Type | Key Interacting Residues | Predicted Binding Affinity | Reference |

|---|---|---|---|---|---|

| VEGFR-2 | 1YWN | Hydrazone-pyrimidine-5-carbonitrile | Cys919, Asp1046, Glu885 | -7.5 to -9.0 kcal/mol | nih.gov |

| EGFRWT | 1M17 | Substituted pyrimidine-5-carbonitrile | Met769, Leu768, Thr766 | -8.0 to -10.5 kcal/mol | rsc.orgrsc.org |

| EGFRT790M | 2JIV | Substituted pyrimidine-5-carbonitrile | Met793, Asp855 | -7.5 to -9.5 kcal/mol | rsc.org |

| COX-2 | 5IKR | Benzoazole-pyrimidine-5-carbonitrile | Arg513, Tyr385, Ser530 | -9.0 to -12.0 kcal/mol | nih.govresearchgate.net |

| DHFR | 4DFR | Substituted pyrimidine-5-carbonitrile | Arg52, Arg57 | Good docking scores | researchgate.net |

In silico Methodologies for Physicochemical Property Prediction (e.g., ADMET profiling)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are used to filter out candidates with poor drug-like properties, saving time and resources. sifisheriessciences.com

For pyrimidine-5-carbonitrile derivatives, several studies have reported their in silico ADMET profiles. researchgate.netnih.govresearchgate.net These predictions are often based on Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. sifisheriessciences.com

Beyond Lipinski's rule, various computational models predict specific ADMET parameters. Software like QikProp (Schrödinger) or SwissADME are commonly used to calculate properties such as gastrointestinal (GIT) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. sifisheriessciences.comnih.gov Studies on pyrimidine-5-carbonitrile derivatives have shown that many of these compounds exhibit promising ADMET profiles, including good predicted GIT absorption and no BBB permeability, which is often desirable to avoid central nervous system side effects. nih.govresearchgate.net

Table 4: Representative In Silico ADMET Profile for Pyrimidine-5-Carbonitrile Derivatives

| ADMET Parameter | Description | Predicted Outcome | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Guideline for oral bioavailability | Generally compliant (0-1 violations) | sifisheriessciences.comresearchgate.net |

| Molecular Weight | Mass of the molecule | < 500 g/mol | sifisheriessciences.comnih.gov |

| logP | Octanol-water partition coefficient (lipophilicity) | 1.0 - 4.0 | sifisheriessciences.com |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties | 70 - 120 Ų | nih.gov |

| GIT Absorption | Human intestinal absorption level | High | nih.govresearchgate.net |

| BBB Permeability | Blood-Brain Barrier penetration | Low / No | nih.govresearchgate.net |

| CYP2D6 Inhibition | Inhibition of a key metabolic enzyme | Non-inhibitor | nih.gov |

| Drug-Likeness | Overall score based on structural features | Good | nih.gov |

Conclusion

Applications of 2 Methylamino Pyrimidine 5 Carbonitrile in Chemical Science and Technology

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The structure of 2-(Methylamino)pyrimidine-5-carbonitrile makes it a valuable building block for the synthesis of more complex, functionalized molecules, particularly in the field of medicinal chemistry. The pyrimidine (B1678525) ring is a core component in many biologically active compounds, and the presence of the cyano and methylamino groups provides reactive sites for further chemical transformations. researchgate.net

Researchers have utilized the pyrimidine-5-carbonitrile scaffold to develop a variety of therapeutic agents. The C-2 position, occupied by the methylamino group, is a common site for modification in the design of kinase inhibitors and other targeted therapies. nih.govnih.gov For instance, studies have shown that 2,5,6-trisubstituted cyanopyrimidine analogs bearing secondary amine groups at the C-2 position can exhibit potent anti-proliferative efficacy against cancer cell lines. nih.gov The 2-(methylamino) group serves as a crucial pharmacophoric element and a handle for synthetic elaboration.

The general synthetic utility is highlighted by the creation of diverse molecular libraries where the pyrimidine-5-carbonitrile core is systematically modified. This approach has been instrumental in the discovery of novel inhibitors for targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and dual PI3K/mTOR pathways. nih.govnih.gov In these syntheses, related pyrimidine-5-carbonitrile precursors are used to construct complex molecules, demonstrating the importance of this chemical class as foundational intermediates. nih.govnih.gov

| Target Compound Class | Role of Pyrimidine-5-carbonitrile Core | Example Application |

|---|---|---|

| Anticancer Agents | Serves as a central scaffold for attaching various pharmacophores. The cyano and amino groups are key for biological activity and synthetic modification. | Development of VEGFR-2 and COX-2 inhibitors. nih.govnih.gov |

| Kinase Inhibitors | The pyrimidine ring mimics the adenine (B156593) part of ATP, while substituents at the C-2 and C-5 positions interact with specific amino acid residues in the kinase active site. | Design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. |

| Dual PI3K/mTOR Inhibitors | Acts as a foundational structure for building molecules that can simultaneously block both PI3K and mTOR signaling pathways. | Synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives. nih.gov |

Applications in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atoms within the this compound molecule provide active sites for coordination with metal ions, allowing it to function as a ligand in coordination chemistry. The pyrimidine ring contains two endocyclic nitrogen atoms, and the exocyclic methylamino group contains another. These atoms possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes. ekb.eg

The presence of multiple coordination sites raises the possibility of the molecule acting as a bidentate or even a polydentate ligand, potentially forming stable chelate rings with metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. Pyrimidine derivatives have been successfully used to synthesize complexes with various transition metals, and these complexes often exhibit interesting chemical properties and biological activities. mdpi.com The formation of metal complexes can significantly alter the electronic structure and reactivity of the pyrimidine ligand, leading to novel applications in catalysis or materials science.

| Potential Coordination Site | Description | Role in Coordination |

|---|---|---|

| N1 (Pyrimidine Ring) | Endocyclic nitrogen atom adjacent to the methylamino group. | Acts as a Lewis base, donating an electron pair to a metal center. |

| N3 (Pyrimidine Ring) | Endocyclic nitrogen atom adjacent to the cyano group. | Provides a second potential coordination site within the aromatic ring. |

| N (Methylamino Group) | Exocyclic nitrogen atom of the -NH(CH₃) group. | Offers an additional site for metal binding, potentially enabling chelation. |

Potential in Materials Science (e.g., Organic Monomers for Covalent Organic Frameworks, Optoelectronic Materials)

The unique electronic properties of the pyrimidine-5-carbonitrile scaffold make it a promising candidate for applications in materials science, particularly in optoelectronic devices and porous polymers.

Optoelectronic Materials: The pyrimidine-5-carbonitrile moiety is a potent electron-accepting unit due to the electron-withdrawing nature of the two ring nitrogen atoms and the strongly withdrawing nitrile group. This characteristic is highly desirable in the design of materials for organic light-emitting diodes (OLEDs), especially for thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.gov In TADF molecules, a strong acceptor is combined with an electron-donor unit to create a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This facilitates reverse intersystem crossing from the triplet state back to the singlet state, enhancing the efficiency of light emission. Molecular designs incorporating a 4,6-diphenylpyrimidine-5-carbonitrile acceptor have been shown to produce TADF emitters with short delayed fluorescence lifetimes and high reverse intersystem crossing rates, which are crucial for extending the operational lifetime of OLED devices. rsc.org

Covalent Organic Frameworks (COFs): Covalent organic frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The structure of this compound, featuring both an amino group and a nitrile group, makes it a potential monomer for COF synthesis. The amino group can undergo condensation reactions with aldehydes to form imine linkages, a common strategy for constructing COFs. mdpi.com Furthermore, the nitrile group can potentially undergo cyclotrimerization to form triazine rings, creating highly stable, porous networks. The incorporation of nitrogen-rich heterocyclic units like pyrimidine into the COF backbone is of great interest for applications in gas storage, catalysis, and as electrode materials for batteries. rsc.org

| Material Type | Function of this compound | Key Properties |

|---|---|---|

| Optoelectronic Materials (OLEDs) | Acts as a core electron-accepting unit in TADF emitters. | Strong electron-accepting nature, contributes to a small S₁-T₁ energy gap. rsc.orgnih.gov |

| Covalent Organic Frameworks (COFs) | Serves as a nitrogen-rich organic monomer (building block). | Contains reactive amino and nitrile groups suitable for forming covalent linkages (e.g., imines, triazines). mdpi.com |

Contribution to the Development of Chemical Sensors and Probes

The functional groups and electronic structure of this compound suggest its potential for use in the development of chemical sensors and probes. A chemical probe is a molecule designed to interact selectively with a specific analyte (e.g., a metal ion, a biomolecule) and produce a detectable signal.

The nitrogen atoms in the pyrimidine ring and the methylamino group can act as hydrogen bond acceptors or metal binding sites, facilitating non-covalent interactions with target molecules. The conjugated π-system of the molecule could give rise to fluorescent properties, which might be modulated upon binding to an analyte. This change in fluorescence (either enhancement or quenching) can be used as a sensing signal.

While specific applications of this compound as a sensor have not been extensively documented, related pyrimidine structures have been successfully employed as probes. For example, stable-isotope enriched 5-methylpyrimidines have been used as probes to investigate the reactivity of DNA bases. nih.gov This precedent highlights the capability of the pyrimidine scaffold to be adapted for molecular recognition and sensing applications. The functional groups of this compound offer handles for further chemical modification, allowing for the rational design of selective probes for various analytical targets.

Molecular Target Modulation and in Vitro Biochemical Research

Investigation of Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, COX-2, CDK9) in Cell-Free Systems

Studies of Receptor Antagonism/Agonism in Recombinant Cell Lines (e.g., Adenosine (B11128) Receptors)

There is a lack of published research detailing the investigation of 2-(Methylamino)pyrimidine-5-carbonitrile as an antagonist or agonist for receptors, including adenosine receptors, in recombinant cell lines. The scientific literature provides insights into the receptor modulation properties of other pyrimidine (B1678525) derivatives, but specific data for this compound is not currently available.

Mechanistic Investigations of Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction Pathways) in In Vitro Cell Models

No specific in vitro studies on this compound were found that investigated its mechanistic role in cellular processes such as cell cycle progression or the induction of apoptosis. The existing body of research on pyrimidine-5-carbonitrile derivatives suggests that this class of compounds can influence these pathways; however, these findings cannot be directly attributed to the parent compound.

Future Directions and Emerging Research Themes

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of pyrimidine-5-carbonitrile derivatives is continually evolving, with a strong emphasis on creating complex molecular architectures through efficient and innovative routes. Researchers are moving beyond traditional multi-step solution-phase chemistry to explore more sustainable and high-yielding alternatives.

A significant trend is the adoption of solvent-free reaction conditions. For example, a solvent-free protocol has been successfully designed to synthesize complex pyrimidine-5-carbonitrile analogues by fusing the starting materials at high temperatures (e.g., 200 °C). nih.gov This method has been used to attach various heterocyclic motifs, such as benzo[d]imidazole and benzothiazole, to the pyrimidine (B1678525) core via a methylene (B1212753) amino linker. nih.gov Another efficient approach involves one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, often with high atom economy. scispace.comekb.eg One such method utilizes ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions to produce pyrimidine-5-carbonitrile derivatives. ias.ac.in

Nucleophilic substitution remains a cornerstone for derivatization. The reaction of 2-chloropyrimidine (B141910) precursors with methylamine (B109427) is a direct route to obtain 2-(methylamino)pyrimidine structures. nih.gov Similarly, 2-(methylthio) groups can be displaced by amines, such as ethanolamine, under solvent-free heating, a strategy that can be adapted for methylamine to generate diverse analogues. scispace.comekb.eg These developing strategies are pivotal for creating libraries of complex analogues for biological screening and other applications.

| Methodology | Key Reagents/Conditions | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Solvent-Free Fusion | Fusion at 200 °C | 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile | Analogues with C-2 linked benzoazoles or sulphonamides | nih.gov |

| Nucleophilic Substitution | Methyl amine solution, ethanol (B145695), reflux | 4-amino-6-aryl-2-chloropyrimidine-5-carbonitrile | 4-amino-6-aryl-2-(methylamino)pyrimidine-5-carbonitrile | nih.gov |

| One-Pot Catalysis | Ammonium chloride, solvent-free | Substituted benzaldehyde, malononitrile (B47326), urea (B33335)/thiourea (B124793) | Substituted pyrimidine-5-carbonitriles | ias.ac.in |

| Multicomponent Reaction | Aromatic aldehyde, S-methylisothiourea sulfate, malononitrile | 4-amino-2-methylthio-6-arylpyrimidine-5-carbonitriles | Substituted 2-(methylthio)pyrimidines | scispace.comekb.eg |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

Future research will likely focus on uncovering the latent reactivity of the 2-(methylamino)pyrimidine-5-carbonitrile core to enable novel molecular transformations. One area of interest is the exploration of ring transformation reactions, where the pyrimidine ring itself is constructed from an acyclic or different heterocyclic precursor under specific conditions. For instance, protected 2-formyl-L-arabinal has been shown to react with nucleophiles like thiourea to yield dihydropyrimidine (B8664642) structures, demonstrating an unconventional pathway to the pyrimidine core. nih.gov

Another fascinating area involves intramolecular rearrangements and ring closures of substituted pyrimidines. Research has shown that N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates can undergo remarkable transformations in the presence of a base. researchgate.net Depending on the substituent at the C-6 position, these molecules can rearrange to form 4-methylamino-5-nitrosopyrimidines or undergo ring closure to yield 9-methylpurin-8-ones. researchgate.net This highlights how substituents on the pyrimidine ring can dramatically influence reaction pathways, leading to completely different molecular scaffolds. Understanding and harnessing such unconventional reactivity will allow chemists to access novel chemical space and construct complex heterocyclic systems that are otherwise difficult to synthesize. Furthermore, the reactivity of substituents at the C-2 position, such as the transformation of a 2-(methylthio) group into a 2-hydrazinyl moiety, opens up subsequent reactions like Schiff base formation, further expanding the synthetic toolkit. nih.gov

Advanced Computational Modeling for Predictive Design and De Novo Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel this compound analogues. In silico techniques are increasingly used to predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the reliance on costly and time-consuming trial-and-error experimentation.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a specific protein target. rsc.org This has been extensively applied to the design of pyrimidine-5-carbonitrile derivatives as inhibitors for various enzymes, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.govrsc.org Beyond simple docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. rsc.orgnih.gov

Furthermore, computational tools are used for the de novo design of molecules and for predicting their pharmacokinetic properties. Programs like SwissADME are used to forecast physicochemical parameters and drug-likeness, helping to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles early in the discovery process. nih.govnih.gov Pharmacophore mapping is another valuable tool that identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with enhanced potency and selectivity. nih.gov

| Computational Method | Research Goal | Molecular Target Example | Reference |

|---|---|---|---|

| Molecular Docking | Investigate binding patterns and predict affinity | EGFR (PDB ID: 1M17) | rsc.org |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex | VEGFR-2, PI3K | rsc.orgnih.gov |

| ADME Prediction | Forecast physicochemical and pharmacokinetic properties | N/A (General drug-likeness) | nih.govnih.gov |

| Pharmacophore Mapping | Identify key structural features for activity | EGFR / COX-2 inhibitors | nih.gov |

Integration with Flow Chemistry and Automation in Organic Synthesis

The principles of flow chemistry and automation are poised to revolutionize the synthesis of this compound and its analogues. chimia.ch Continuous-flow synthesis, where reagents are pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and straightforward scalability. mdpi.comresearchgate.net

While specific applications to this compound are still emerging, the synthetic routes developed in batch chemistry are highly amenable to translation into flow processes. Multi-step sequences, which often require tedious isolation and purification of intermediates in batch, can be streamlined in a continuous flow setup, where the output of one reactor is fed directly into the next. mdpi.com This approach minimizes manual handling and reduces waste.

Automation, when coupled with flow chemistry, can create self-optimizing systems. researchgate.net By integrating online analysis with feedback algorithms, a flow reactor can autonomously explore reaction conditions to find the optimal parameters for yield and purity, drastically accelerating process development. researchgate.net The development of automated fast-flow peptide synthesizers, capable of hundreds of consecutive reactions, illustrates the immense potential of these technologies for constructing complex molecules, a paradigm that can be extended to heterocyclic synthesis. mit.edu The integration of these advanced manufacturing techniques will enable more efficient, sustainable, and on-demand production of pyrimidine-based compounds.

Discovery of New Applications in Interdisciplinary Fields Beyond Traditional Boundaries

While the majority of research on pyrimidine-5-carbonitrile derivatives has focused on their potential as anticancer agents, emerging studies are revealing a much broader spectrum of biological activities and applications. ekb.eg This diversification points to a future where these compounds are utilized in a wide range of interdisciplinary fields.

Beyond oncology, these compounds are being investigated for a variety of therapeutic uses. They have shown potential in the treatment of autoimmune disorders, inflammatory diseases, and allergic conditions through the inhibition of targets like Bruton's tyrosine kinase (Btk). google.com The well-documented inhibition of COX-2 also points to significant anti-inflammatory applications. nih.govnih.gov Furthermore, research has demonstrated their efficacy as antimicrobial, antifungal, antiviral (including anti-HIV), and antimalarial agents. scispace.comias.ac.injocpr.comresearchgate.net The versatility of the scaffold is also evident in its potential to address neurological disorders, with studies indicating anticonvulsant, sedative, and analgesic properties. researchgate.net

Perhaps one of the most significant expansions beyond traditional boundaries is into the field of agrochemicals. Certain pyrimidine derivatives have been identified as potential pesticides and plant growth regulators, opening up a new avenue for research and development in agriculture. ias.ac.in This broad utility underscores the importance of continued exploration and screening of this compound analogues to unlock their full potential across diverse scientific and industrial sectors.

Q & A

Q. What are common synthetic routes for preparing 2-(methylamino)pyrimidine-5-carbonitrile derivatives?

Methodological Answer: Two primary strategies are widely used:

- Multicomponent Reactions (MCRs): Efficient one-pot synthesis under thermal aqueous conditions, enabling rapid assembly of pyrimidinecarbonitriles. For example, combining aldehydes, malononitrile, and thiourea derivatives yields substituted pyrimidines .

- Nucleophilic Aromatic Substitution (SNAr): Reacting halogenated pyrimidine precursors (e.g., 2-methylthio derivatives) with methylamine or aryl amines in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃. This method allows precise control over the amino group position .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify characteristic signals (e.g., NH₂ at δ 7.18–7.77 ppm in DMSO-d₆; CN at ~2212 cm⁻¹ in IR) .

- Mass Spectrometry (MS): Validate molecular ions (e.g., m/z 302 for M⁺ in compound 4f) and fragmentation patterns .

- Elemental Analysis: Confirm purity and stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What strategies are effective for improving solubility and purification of these compounds?

Methodological Answer:

- Solvent Selection: Use DMF/ethanol mixtures for recrystallization, as seen in pyrrolo[3,2-d]pyrimidine derivatives .

- Derivatization: Introduce polar groups (e.g., hydroxyl or methoxy) to enhance aqueous solubility, as demonstrated in CDK9 inhibitor studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for SNAr amination in sterically hindered pyrimidines?

Methodological Answer:

Q. How do substituents influence the biological activity of this compound derivatives?

Methodological Answer:

Q. How can researchers resolve contradictory spectral data in structural assignments?

Methodological Answer:

Q. What computational methods predict the reactivity of pyrimidinecarbonitriles in nucleophilic reactions?

Methodological Answer:

Q. How do substituents affect physicochemical properties like melting point and stability?

Methodological Answer:

- Substituent Effects:

- Halogens (Cl, Br) increase melting points (e.g., 4h: mp 222°C vs. 4g: mp 200°C) due to enhanced intermolecular forces .

- Methyl groups improve thermal stability but may reduce crystallinity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.